molecular formula C22H16BrN B1592734 N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine CAS No. 204065-88-3

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine

Cat. No. B1592734
CAS RN: 204065-88-3
M. Wt: 374.3 g/mol
InChI Key: WTGFXTRZOVCMTM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine, commonly known as 4-BPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of synthetic organic compounds known as arylamines and is commonly used as a research tool in the field of neuroscience.

Mechanism of Action

The mechanism of action of 4-BPN involves the inhibition of VMAT2, which leads to a decrease in the uptake of monoamine neurotransmitters into synaptic vesicles. This results in an increase in the extracellular concentration of these neurotransmitters, leading to changes in neuronal activity and behavior. The exact mechanism by which 4-BPN inhibits VMAT2 is not fully understood, but it is believed to involve the binding of the compound to the transporter protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-BPN are primarily related to its modulation of monoamine neurotransmitter release and uptake. Studies have shown that 4-BPN can increase the extracellular concentrations of dopamine, serotonin, and norepinephrine in various brain regions, leading to changes in neuronal activity and behavior. Additionally, 4-BPN has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-BPN in lab experiments is its selectivity for VMAT2. This allows researchers to specifically target this transporter protein and study its role in monoamine neurotransmitter release and uptake. Additionally, 4-BPN has been shown to be a potent and reversible inhibitor of VMAT2, making it a useful tool for studying the acute effects of transporter inhibition.
However, there are also some limitations to using 4-BPN in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the effects of 4-BPN on other neurotransmitter systems and brain regions are not fully understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research involving 4-BPN. One area of interest is the development of new VMAT2 inhibitors that are more selective and less toxic than 4-BPN. Additionally, further studies are needed to fully understand the effects of 4-BPN on other neurotransmitter systems and brain regions. Finally, there is potential for the use of 4-BPN in the development of new treatments for mood disorders, although more research is needed to fully explore this possibility.

Scientific Research Applications

The primary application of 4-BPN in scientific research is in the study of the central nervous system. This compound is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting VMAT2, 4-BPN can modulate the release and uptake of these neurotransmitters, leading to changes in neuronal activity and behavior.

properties

IUPAC Name

N-(4-bromophenyl)-N-phenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN/c23-19-11-14-21(15-12-19)24(20-8-2-1-3-9-20)22-13-10-17-6-4-5-7-18(17)16-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGFXTRZOVCMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630416
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

204065-88-3
Record name N-(4-Bromophenyl)-N-phenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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